molecular formula C14H15N3OS B2539368 N-((5-cyclopropylpyridin-3-yl)methyl)-4-methylthiazole-5-carboxamide CAS No. 2034616-72-1

N-((5-cyclopropylpyridin-3-yl)methyl)-4-methylthiazole-5-carboxamide

Cat. No. B2539368
CAS RN: 2034616-72-1
M. Wt: 273.35
InChI Key: UGQZVCDEIDJNHQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the starting materials and the specific conditions required for each reaction. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (like the pyridine and thiazole rings) would contribute to the compound’s stability. The cyclopropyl group could add some strain to the molecule due to its small ring size .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the carboxamide group might be involved in reactions with acids or bases. The aromatic rings could undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility in different solvents, its melting and boiling points, and its spectral properties.

Scientific Research Applications

Anti-Fibrosis Activity

The pyrimidine moiety in this compound has been employed in designing privileged structures for medicinal chemistry. Researchers have synthesized a series of novel 2-(pyridin-2-yl) pyrimidine derivatives and evaluated their biological activities against immortalized rat hepatic stellate cells (HSC-T6) . Among these derivatives, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) demonstrated potent anti-fibrotic activities, surpassing the well-known anti-fibrotic drugs Pirfenidone and Bipy55′DC. These compounds effectively inhibited collagen expression and hydroxyproline content in vitro, suggesting their potential as novel anti-fibrotic agents.

Antimicrobial Properties

Pyrimidine derivatives, including our compound, have shown antimicrobial activity. Researchers have reported their effectiveness against various pathogens, making them promising candidates for combating infections .

Antiviral Applications

Similar to antimicrobial properties, pyrimidine-containing compounds exhibit antiviral effects. Investigations into the antiviral potential of our compound could lead to novel therapeutic interventions against viral infections .

Antitumor Activity

Pyrimidine-based compounds have been explored for their antitumor properties. Our compound’s unique structure may contribute to inhibiting tumor growth or metastasis .

Organic Synthesis

The compound’s functional groups make it valuable in organic synthesis. Researchers can utilize it as a building block to create more complex molecules with specific properties .

Drug Discovery

Given its diverse pharmacological activities, our compound could serve as a starting point for drug discovery. Medicinal chemists can modify its structure to optimize its properties for specific therapeutic targets .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific biological target and the structure of the compound. Without more information, it’s difficult to predict the mechanism of action for this compound.

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. Without specific data, it’s difficult to provide detailed information on these aspects .

properties

IUPAC Name

N-[(5-cyclopropylpyridin-3-yl)methyl]-4-methyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3OS/c1-9-13(19-8-17-9)14(18)16-6-10-4-12(7-15-5-10)11-2-3-11/h4-5,7-8,11H,2-3,6H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGQZVCDEIDJNHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)NCC2=CC(=CN=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-cyclopropylpyridin-3-yl)methyl)-4-methylthiazole-5-carboxamide

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